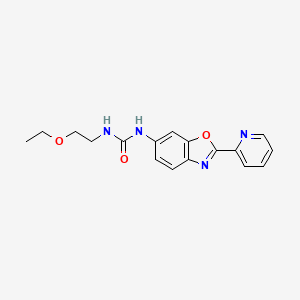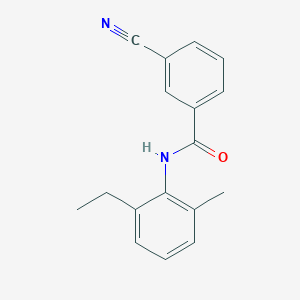
1-(2-Ethoxyethyl)-3-(2-pyridin-2-yl-1,3-benzoxazol-6-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Ethoxyethyl)-3-(2-pyridin-2-yl-1,3-benzoxazol-6-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known by its chemical name, EPU-1, and has been synthesized using various methods.
作用機序
The mechanism of action of EPU-1 is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes involved in cancer cell growth and amyloid-beta peptide formation. EPU-1 may also inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
EPU-1 has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and reduce the formation of amyloid-beta peptides. EPU-1 has also been shown to exhibit antibacterial activity against certain strains of bacteria. In vivo studies have shown that EPU-1 can reduce tumor growth and improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of EPU-1 for lab experiments is its potent anticancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and identifying potential targets for cancer therapy. Additionally, EPU-1 has potential therapeutic effects in the treatment of Alzheimer's disease and bacterial infections, making it a useful compound for studying these conditions. However, one limitation of EPU-1 is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for research on EPU-1. One area of focus could be the development of more efficient synthesis methods for this compound. Another area of research could be the identification of the specific enzymes that EPU-1 targets in cancer cells, Alzheimer's disease, and bacterial infections. Additionally, further studies could be conducted to investigate the potential therapeutic effects of EPU-1 in other disease conditions.
合成法
The synthesis of EPU-1 can be achieved using different methods, including the reaction of 2-aminopyridine and 6-chlorobenzoxazole with ethoxyethyl isocyanate. This reaction leads to the formation of 1-(2-ethoxyethyl)-3-(2-pyridin-2-yl-1,3-benzoxazol-6-yl)urea. Other methods of synthesis include the reaction of 2-aminopyridine with 6-isocyanatobenzoxazole and the reaction of 2-aminopyridine with 6-bromo-1,3-benzoxazole.
科学的研究の応用
EPU-1 has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent anticancer activity by inhibiting the growth of cancer cells. EPU-1 has also been found to have potential therapeutic effects in the treatment of Alzheimer's disease by inhibiting the formation of amyloid-beta peptides. Additionally, this compound has been studied for its potential use in the treatment of bacterial infections.
特性
IUPAC Name |
1-(2-ethoxyethyl)-3-(2-pyridin-2-yl-1,3-benzoxazol-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-2-23-10-9-19-17(22)20-12-6-7-13-15(11-12)24-16(21-13)14-5-3-4-8-18-14/h3-8,11H,2,9-10H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHFPXPRUUKGAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCNC(=O)NC1=CC2=C(C=C1)N=C(O2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyethyl)-3-(2-pyridin-2-yl-1,3-benzoxazol-6-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(4-tert-butylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636107.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[(4-methoxyphenyl)methyl-methylamino]acetamide](/img/structure/B7636123.png)
![[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636124.png)
![[2-(3-chloro-4-methoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636125.png)
![[2-(3,5-dichloroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636131.png)
![[2-(4-chloro-2-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636137.png)

![[2-(2-methyl-6-propan-2-ylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636149.png)
![[2-(2-methoxycarbonylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636161.png)
![[2-(3,4-diethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636183.png)
![[2-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrrol-3-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636191.png)
![[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636192.png)
![[2-[(4-chlorophenyl)methyl-methylamino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636195.png)